molecular formula C15H11ClN4O B11483594 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B11483594
M. Wt: 298.73 g/mol
InChI Key: TWVNIEPCWHKMRJ-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyrazole ring, a phenyl ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the attachment of the phenyl and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenylpyridine compounds. Examples are:

  • 4-chloro-1H-pyrazole
  • Phenylpyridine
  • N-(4-chlorophenyl)pyridine-2-carboxamide

Uniqueness

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H11ClN4O/c16-11-9-18-20(10-11)13-6-4-12(5-7-13)19-15(21)14-3-1-2-8-17-14/h1-10H,(H,19,21)

InChI Key

TWVNIEPCWHKMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl

Origin of Product

United States

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